1,2-Ethanediol,1-(2-ethylphenyl)-(9CI)
Description
1,2-Ethanediol,1-(2-ethylphenyl)-(9CI) is a vicinal diol featuring a 2-ethylphenyl substituent attached to a 1,2-ethanediol backbone. This compound is classified under the Chemical Abstracts Service (CAS) nomenclature system as (9CI), indicating its specific structural registry. It has been isolated from natural sources such as the basidiomycete Ganoderma applanatum (tree-ear mushroom), where it coexists with other phenylethanediol derivatives like 1-(4-ethylphenyl)-1,2-ethanediol .
Properties
CAS No. |
157403-39-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 |
IUPAC Name |
1-(2-ethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6,10-12H,2,7H2,1H3 |
InChI Key |
RXILQNKRSYLMGK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C(CO)O |
Synonyms |
1,2-Ethanediol,1-(2-ethylphenyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Research Findings
Natural Occurrence : Phenylethanediols are widespread in fungi. For example, Boletus edulis produces 1-(3-ethylphenyl)- and 1-(4-ethylphenyl)-1,2-ethanediol, underscoring their ecological role as secondary metabolites .
Chiral Significance : The enantiomers of these diols are critical in drug synthesis. For instance, (R)-1-(3-ethylphenyl)-1,2-ethanediol is a precursor in antidiabetic and antiviral agents .
Thermochemical Properties: Derivatives like 1,2-ethanediol monoacetate (EDM) are studied for biofuel applications, with group-additivity models predicting enthalpies of vaporization and formation for analogs with long alkyl chains .
Preparation Methods
Reaction Mechanism and Substrate Design
The catalytic hydrogenation of α-keto esters offers a robust pathway to vicinal diols. For 1,2-Ethanediol,1-(2-ethylphenyl)-(9CI), the starting material would be methyl (2-ethylbenzoyl)formate, an α-keto ester bearing the 2-ethylphenyl group. Under hydrogenation conditions, the ketone moiety is reduced to a secondary alcohol, yielding the diol.
A study on the hydrogenation of methyl benzoylformate to (S)-1-phenyl-1,2-ethanediol demonstrated the efficacy of ruthenium-based catalysts, specifically Ru-MACHO (carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)-amino]ruthenium(II)), under high-pressure hydrogen (37.5 bar) in methanol. Adapting this protocol, the 2-ethylphenyl analog could be synthesized by substituting the benzoyl group with 2-ethylbenzoyl.
Optimization of Reaction Conditions
Key parameters include:
-
Catalyst loading : 1 mol% Ru-MACHO relative to substrate.
-
Temperature : 80°C to overcome steric hindrance from the ethyl group.
-
Base additive : Sodium tert-butanolate (0.1 equiv) to enhance catalytic activity.
-
Solvent : Methanol for optimal solubility and hydrogen transfer.
Preliminary yield estimates, based on the 91% yield reported for the phenyl analog, suggest a potential 85–90% yield for the 2-ethylphenyl derivative, accounting for minor steric effects.
Stereochemical Considerations
The Ru-MACHO catalyst induces enantioselectivity in hydrogenation reactions. For the target compound, this could yield either the (R)- or (S)-enantiomer, depending on the catalyst’s configuration. Chiral HPLC or NMR analysis would be required to determine enantiomeric excess.
Biocatalytic Reduction Using Carbonyl Reductases
Enzyme-Coupled Systems
Recent advances in biocatalysis have enabled the one-step synthesis of chiral diols using enzyme-coupled systems. For example, (S)-1-phenyl-1,2-ethanediol was produced via a tandem reaction employing (R)- and (S)-specific carbonyl reductases. Adapting this system to the 2-ethylphenyl substrate would require:
-
Substrate engineering : Designing a prochiral α-keto ester (e.g., ethyl (2-ethylbenzoyl)formate).
-
Enzyme screening : Identifying reductases with activity toward bulkier aryl groups.
Advantages of Biocatalysis
-
Stereoselectivity : Enzymes often exhibit high enantioselectivity, eliminating the need for chiral resolution.
-
Mild conditions : Reactions proceed at ambient temperature and pressure, reducing energy costs.
-
Sustainability : Aqueous solvents and biodegradable catalysts align with green chemistry principles.
Limitations and Mitigation Strategies
-
Substrate inhibition : The ethyl group may hinder enzyme-substrate binding. Directed evolution or rational protein engineering could enhance compatibility.
-
Cofactor regeneration : NAD(P)H recycling systems (e.g., glucose dehydrogenase) must be optimized for large-scale production.
Hydrolysis of Epoxide Intermediates
Epoxidation Followed by Acidic Hydrolysis
This two-step approach involves:
-
Epoxidation : Treating 2-ethylstyrene with a peracid (e.g., mCPBA) to form (2-ethylphenyl)oxirane.
-
Hydrolysis : Reacting the epoxide with dilute sulfuric acid to yield the diol.
Epoxidation Conditions
-
Oxidizing agent : mCPBA (1.2 equiv) in dichloromethane at 0°C.
-
Yield : ~75% (estimated from styrene epoxidation literature).
Hydrolysis Conditions
-
Acid concentration : 10% H2SO4 at 60°C for 4 hours.
-
Steric effects : The ethyl group may slow hydrolysis kinetics, necessitating extended reaction times.
Stereochemical Outcomes
Epoxide hydrolysis typically proceeds via a planar oxonium ion intermediate, leading to a racemic mixture of diols. Chiral auxiliaries or asymmetric epoxidation catalysts (e.g., Jacobsen’s catalyst) could enforce enantioselectivity.
Grignard Addition to Glyoxylic Acid Esters
Reaction Design
The Grignard reagent 2-ethylphenylmagnesium bromide reacts with methyl glyoxylate in a two-step addition:
-
First addition : Formation of a secondary alkoxide.
-
Second addition : Quenching with water to yield the diol.
Critical Parameters
-
Temperature : −78°C to prevent over-addition or polymerization.
-
Solvent : Tetrahydrofuran (THF) for optimal Grignard reactivity.
-
Workup : Acidic hydrolysis (HCl) to liberate the diol from its magnesium salts.
Yield and Purity Considerations
-
Expected yield : 70–80%, with byproducts arising from incomplete addition or ester hydrolysis.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the diol.
Dihydroxylation of Alkenes
Osmium Tetroxide-Mediated Dihydroxylation
Treatment of 2-ethylstyrene with OsO4 in the presence of N-methylmorpholine N-oxide (NMO) yields the vicinal diol.
Reaction Conditions
-
Catalyst : 2 mol% OsO4.
-
Co-oxidant : NMO (2 equiv) in acetone/water (4:1).
-
Temperature : 0°C to room temperature.
Stereoselectivity
The reaction follows the Woodward-Hoffmann rules, producing a cis-diol. For trans-diols, a Mitsunobu inversion or enzymatic resolution would be required.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Green Metrics |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–90 | High (Ru-MACHO) | Industrial | Moderate |
| Biocatalytic | 70–80 | Enantioselective | Pilot-scale | High |
| Epoxide Hydrolysis | 65–75 | Racemic | Lab-scale | Low |
| Grignard Addition | 70–80 | None | Lab-scale | Moderate |
| Dihydroxylation | 60–70 | Cis-diol | Lab-scale | Low |
Q & A
Q. What are the recommended methods for synthesizing and characterizing 1,2-Ethanediol,1-(2-ethylphenyl)-(9CI)?
Answer: Synthesis typically involves enantioselective routes, such as asymmetric hydrogenation of ketones or chiral resolution using catalysts (e.g., Sharpless dihydroxylation). Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry and substituent positions via - and -NMR, comparing chemical shifts to structurally similar compounds like (S)-1-(4-Chlorophenyl)-1,2-ethanediol .
- High-Performance Liquid Chromatography (HPLC): Assess enantiomeric purity using chiral columns (e.g., Chiralpak® AD-H) with polar organic mobile phases .
- Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns .
Q. What are the critical storage conditions and safety protocols for handling this compound?
Answer:
- Storage: Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent oxidation and degradation. Avoid prolonged storage to minimize decomposition risks .
- Safety Measures:
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- X-ray Crystallography: Resolve absolute configuration for chiral centers, as demonstrated in studies of (1R,2R)-1,2-Bis(naphthyl)-1,2-ethanediol derivatives .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify hydroxyl (-OH) and aromatic C-H stretches (3200–3500 cm and 3000–3100 cm, respectively) .
- Elemental Analysis: Validate empirical formula accuracy (e.g., CHO) within ±0.3% deviation .
Advanced Research Questions
Q. How can chiral synthesis of this compound be optimized to achieve >99% enantiomeric excess (ee)?
Answer:
- Catalytic Asymmetric Dihydroxylation: Use OsO-based catalysts with chiral ligands (e.g., (DHQD)-PHAL) to enhance stereoselectivity .
- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, as seen in analogous (S)-configured ethanediols .
- Continuous-Flow Systems: Improve reaction control and reduce racemization risks through microreactor technology .
Q. What methodological approaches are used to study interactions between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., K) to receptors like G-protein-coupled receptors (GPCRs) .
- Molecular Dynamics (MD) Simulations: Model interactions using software (e.g., GROMACS) to predict binding modes of the 2-ethylphenyl group with hydrophobic pockets .
- Comparative Structure-Activity Relationship (SAR): Analyze analogs (e.g., 1-(3-Chlorophenyl)-1,2-ethanediol) to identify critical substituent effects .
Q. How can researchers resolve contradictions in stability or activity data between synthetic and naturally derived samples?
Answer:
- Isolation vs. Synthesis Comparisons: Contrast NMR and HPLC profiles of synthetic batches with naturally isolated samples (e.g., from Boletus edulis), which may contain trace impurities affecting stability .
- Accelerated Stability Testing: Expose samples to varying pH, temperature, and light conditions, monitoring degradation via LC-MS to identify divergent degradation pathways .
- Statistical Meta-Analysis: Apply multivariate regression to reconcile discrepancies in bioactivity datasets, accounting for variables like solvent polarity and assay protocols .
Q. What strategies are employed to investigate the compound’s role in photocleavable linker systems?
Answer:
- UV-Vis Spectroscopy: Monitor cleavage efficiency at specific wavelengths (e.g., 365 nm) using nitrobenzyl-derived linkers as benchmarks .
- Gel Electrophoresis: Assess DNA or protein release from conjugates under controlled irradiation, comparing kinetics to 1-(2-nitrophenyl)-1,2-ethanediol-based systems .
- Computational Modeling: Predict photocleavage pathways using density functional theory (DFT) to optimize the 2-ethylphenyl group’s electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
